N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the p-Methoxybenzyl (PMB) group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Scientific Research Applications
Synthesis and Chemical Transformations
Cyclisation and Rearrangement
Research has shown that methoxybenzylamino-acetonitriles undergo spiro-cyclisation followed by rearrangement, leading to the synthesis of tetrahydroisoquinoline or 2-benzazepine derivatives, depending on the substituent. This process highlights the compound's utility in creating complex molecular structures through cyclisation and rearrangement mechanisms (Harcourt, Taylor, & Waigh, 1978).
Displacement Reactions
The compound's framework facilitates displacement reactions on nitrogen by organometallic reagents, illustrating its role in forming nitrogen-containing rings in an exocyclic reaction mode, which is crucial for synthesizing various heterocyclic compounds (Beak & Selling, 1989).
Pharmacological Applications
Analgesic and Anti-Inflammatory Activities
Some derivatives of quinazolinone, structurally similar to 2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide, have shown significant analgesic and anti-inflammatory activities. These findings suggest potential pharmacological applications of such compounds in pain and inflammation management (Yusov et al., 2019).
Molecular Interactions and Structural Analysis
Salt and Inclusion Compounds
The structural aspects of amide-containing isoquinoline derivatives, akin to the chemical , reveal their ability to form salts and inclusion compounds with mineral acids and other organic compounds. These interactions can influence the material's physical properties, such as fluorescence, which could be leveraged in material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-30-15-3-2-4-16(12-15)33-21-20-25-27(22(29)26(20)8-7-23-21)13-19(28)24-14-5-6-17-18(11-14)32-10-9-31-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSSPUWYVMUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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